6-Methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole - 784143-42-6

6-Methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole

Catalog Number: EVT-1197273
CAS Number: 784143-42-6
Molecular Formula: C18H21N3O3S
Molecular Weight: 359.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Omeprazole, chemically named (RS)-5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole, is a substituted benzimidazole compound. It is classified as a proton pump inhibitor (PPI) due to its mechanism of action. In scientific research, omeprazole is primarily used as a tool to study gastric acid secretion and the function of the H+/K+-ATPase enzyme. It is also investigated for its potential in understanding and treating various diseases [, , ].

Synthesis Analysis

Several papers detail the synthesis of omeprazole and its derivatives. A common approach involves a multi-step process that includes the condensation of a substituted benzimidazole with a substituted pyridine, followed by oxidation to form the sulfoxide group. Specific reaction conditions, reagents, and purification techniques vary depending on the desired derivative and scale of synthesis [, , ]. For example, one synthesis route employed a one-pot method involving condensation of a benzimidazole moiety with a pyridine moiety under reflux conditions, followed by oxidation using ammonium heptamolybdate and hydrogen peroxide while maintaining a pH above 9.3 [].

Molecular Structure Analysis

The molecular structure of omeprazole has been determined using X-ray crystallography []. The methylsulfinyl group acts as a linker between the pyridine and benzimidazole rings, adopting a trans conformation. These rings are oriented nearly coplanar, resulting in an extended molecular shape. The crystal structure reveals the formation of cyclic dimers through intermolecular N-H⋯O hydrogen bonding between two centrosymmetrically related molecules. These dimers are further stabilized by van der Waals interactions between adjacent aromatic rings.

Mechanism of Action

Omeprazole acts as a prodrug that requires activation in an acidic environment, such as the secretory canaliculi of parietal cells []. In this acidic environment, omeprazole is protonated and undergoes a series of chemical rearrangements, ultimately leading to the formation of a reactive sulfenamide intermediate. This reactive intermediate then binds covalently to cysteine residues on the extracellular domain of the H+/K+-ATPase enzyme, also known as the proton pump, irreversibly inhibiting its activity. By inhibiting the proton pump, omeprazole effectively blocks the final step of gastric acid secretion [].

Physical and Chemical Properties Analysis

Omeprazole is a white or almost white powder []. It is practically insoluble in water but soluble in alkaline solutions. It exhibits a chiral center at the sulfur atom of the sulfoxide group, existing as a racemic mixture of R- and S-enantiomers. The physicochemical properties of omeprazole, such as its pKa and lipophilicity, influence its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion [, ].

Applications

Omeprazole has numerous applications in scientific research. These include:* Gastric Acid Secretion Studies: Omeprazole is used to induce hypochlorhydria in experimental models to investigate the physiological and pathological roles of gastric acid. [] * H+/K+-ATPase Inhibition Studies: Researchers use omeprazole to study the structure, function, and regulation of the H+/K+-ATPase enzyme in various cellular contexts. []* Drug Interaction Studies: Omeprazole is metabolized by cytochrome P450 enzymes, and its use in research helps elucidate drug-drug interactions. []* Disease Model Development: Omeprazole is employed in the development of animal models for diseases such as gastroesophageal reflux disease (GERD) and Zollinger-Ellison syndrome. []* Synthesis of Derivatives: Omeprazole serves as a starting material for synthesizing novel compounds with potentially improved pharmacological properties. []

Future Directions
  • Enantioselective Synthesis and Pharmacology: Future research could focus on developing enantioselective synthetic routes for omeprazole and investigating the pharmacological differences between its enantiomers, potentially leading to safer and more effective treatments. []

Omeprazole (6-Methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole)

    Compound Description: Omeprazole is a well-known proton pump inhibitor (PPI) widely prescribed for treating gastroesophageal reflux disease (GERD) and other acid-related disorders. [, , ] It acts by irreversibly inhibiting the H+/K+-ATPase enzyme in the stomach, effectively reducing gastric acid production. [, ] Omeprazole exhibits a dose-dependent effect, suppressing both basal and stimulated acid secretion. [, ]

Lansoprazole (2-(((3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole)

    Compound Description: Lansoprazole, like omeprazole, belongs to the PPI drug class. It is utilized in treating GERD, peptic ulcer disease, and other conditions characterized by excessive gastric acid production. []

Pantoprazole (5-(Difluoromethoxy)-2-((3,4-dimethoxypyridin-2-yl)methylsulfinyl)-1H-benzo[d]imidazole)

    Compound Description: Pantoprazole is another member of the PPI drug class, clinically employed to treat GERD, peptic ulcers, and Zollinger-Ellison syndrome. [] It functions by irreversibly blocking the H+/K+-ATPase pump, thus inhibiting gastric acid secretion.

Rabeprazole (2-({[4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methyl}sulfinyl)-1H-benzimidazole)

    Compound Description: Rabeprazole is a PPI used in managing GERD, peptic ulcer disease, and other acid-related gastrointestinal conditions. [] Its mechanism of action involves inhibiting the H+/K+-ATPase enzyme, thereby suppressing gastric acid secretion.

Ufiprazole (5-Methoxy-2-((4-methoxy-3,5-dimethylpyridin-2-yl)methylthio)-1H-benzo[d]imidazole)

    Compound Description: Ufiprazole, a PPI, is used to treat peptic ulcers and GERD. [] It is structurally similar to omeprazole but differs in the sulfur oxidation state in the molecule.

    Relevance: This compound exhibits high structural similarity to 6-Methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole. Both share a common benzimidazole-thioether/sulfinyl-pyridine structure, with ufiprazole having a thioether linkage instead of the sulfinyl group found in the target compound. [] This difference highlights the significance of the sulfur oxidation state in potentially influencing the pharmacological activity and properties of these compounds.

    Compound Description: These two compounds are identified as dimer impurities in the synthesis of Ufiprazole. They are regioisomers. []

    Relevance: Both compounds share significant structural similarities with 6-Methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole. They possess the same benzimidazole-thioether-pyridine core but with an additional (4-methoxy-3,5-dimethylpyridin-2-yl)methyl group attached to either the 5th or 6th position of the benzimidazole ring. [] These impurities highlight potential challenges in the synthesis of the target compound due to the reactivity of the benzimidazole ring towards alkylation.

6-Chloro-9-(4-methoxy-3,5-dimethyl-pyridin-2-ylmethyl)-9H-purin-2-ylamine (BIIB021)

    Compound Description: BIIB021 is a synthetic HSP90 inhibitor, displaying potential antitumor activity and was under development for treating breast cancer. [] Metabolic studies in rats, dogs, and humans revealed that BIIB021 undergoes extensive metabolism, primarily through hydroxylation, O-demethylation, and glutathione conjugation. [, ]

    Relevance: While not a benzimidazole derivative, BIIB021 shares the (4-methoxy-3,5-dimethylpyridin-2-yl)methyl substituent with 6-Methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole. [, ] This shared moiety could contribute to similar pharmacological activities or affect the compounds' metabolic pathways due to the presence of the methoxy and dimethyl groups.

E3710 (Sodium (R)-2-[4-(2,2-dimethyl-1,3-dioxan-5-yl)methoxy-3,5-dimethylpyridin-2-yl]methylsulfinyl-1H-benzimidazol)

    Compound Description: E3710 is a novel proton pump inhibitor with a long-lasting inhibitory effect on gastric acid secretion. [] It exhibits a significantly more prolonged duration of action compared to esomeprazole, another PPI. []

    Relevance: E3710 belongs to the same benzimidazole-derived PPI class as 6-Methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole. They share a highly similar core structure, differing primarily in the substituent at the 4-position of the pyridine ring. [] The presence of a dioxane ring in E3710, instead of a methoxy group, may contribute to its extended duration of action, highlighting the impact of even minor structural modifications on pharmacological properties within this drug class.

Properties

CAS Number

784143-42-6

Product Name

6-Methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole

IUPAC Name

6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole

Molecular Formula

C18H21N3O3S

Molecular Weight

359.4 g/mol

InChI

InChI=1S/C18H21N3O3S/c1-11-9-19-15(12(2)17(11)24-5)10-25(22)18-20-14-7-6-13(23-4)8-16(14)21(18)3/h6-9H,10H2,1-5H3

InChI Key

WNUVTRNLJLQRDR-UHFFFAOYSA-N

SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2C)C=C(C=C3)OC

Synonyms

6-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1-methyl-1H-benzimidazole

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2C)C=C(C=C3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.